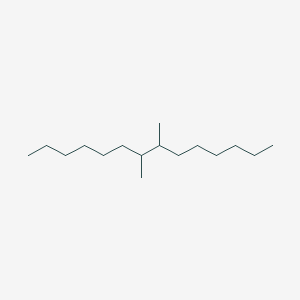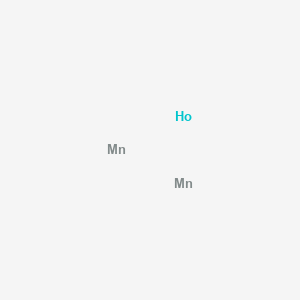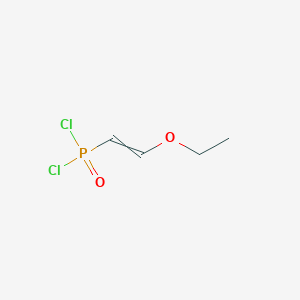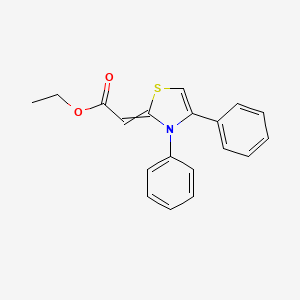
Platinum--thorium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–thorium (1/1) is an intermetallic compound composed of platinum and thorium in a 1:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science and nuclear technology. The combination of platinum, a noble metal, and thorium, a radioactive actinide, results in a compound with intriguing chemical and physical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of platinum–thorium (1/1) typically involves high-temperature metallurgical processes. One common method is the direct combination of elemental platinum and thorium. The elements are heated together in a controlled environment to form the intermetallic compound. The reaction conditions often require temperatures above 1500°C to ensure complete reaction and formation of the desired phase .
Industrial Production Methods
Industrial production of platinum–thorium (1/1) may involve similar high-temperature processes but on a larger scale. The use of advanced metallurgical techniques, such as arc melting or induction melting, can facilitate the production of this compound in significant quantities. These methods ensure uniformity and purity of the final product, which is crucial for its applications.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum–thorium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both platinum and thorium, each contributing to different reaction pathways.
Common Reagents and Conditions
Oxidation: Platinum–thorium (1/1) can be oxidized in the presence of oxygen at elevated temperatures. The oxidation process may lead to the formation of oxides of both platinum and thorium.
Reduction: Reduction reactions involving platinum–thorium (1/1) can be carried out using hydrogen gas or other reducing agents. These reactions typically occur at high temperatures and result in the formation of metallic platinum and thorium.
Substitution: Substitution reactions may involve the replacement of thorium atoms with other metal atoms, leading to the formation of new intermetallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce thorium dioxide and platinum oxide, while reduction may yield metallic platinum and thorium .
Wissenschaftliche Forschungsanwendungen
Platinum–thorium (1/1) has several scientific research applications due to its unique properties:
Materials Science: The compound’s high melting point and stability make it suitable for use in high-temperature applications, such as in the aerospace industry and advanced manufacturing processes.
Nuclear Technology: Thorium’s radioactive properties and platinum’s catalytic abilities make this compound of interest in nuclear fuel research and development.
Catalysis: Platinum is well-known for its catalytic properties, and when combined with thorium, it may exhibit enhanced catalytic activity.
Wirkmechanismus
The mechanism by which platinum–thorium (1/1) exerts its effects is primarily related to the individual properties of platinum and thorium. Platinum’s catalytic activity is due to its ability to facilitate chemical reactions by providing a surface for reactants to interact. Thorium’s radioactive properties contribute to its potential use in nuclear applications, where it can undergo fission reactions to release energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum–uranium (1/1): Similar to platinum–thorium (1/1), this compound combines a noble metal with a radioactive actinide. uranium’s properties differ from those of thorium, leading to variations in reactivity and applications.
Platinum–palladium (1/1): This compound combines two noble metals, resulting in different catalytic and physical properties compared to platinum–thorium (1/1).
Uniqueness
Platinum–thorium (1/1) is unique due to the combination of platinum’s catalytic properties and thorium’s radioactive characteristics.
Eigenschaften
CAS-Nummer |
12038-30-1 |
|---|---|
Molekularformel |
PtTh |
Molekulargewicht |
427.12 g/mol |
IUPAC-Name |
platinum;thorium |
InChI |
InChI=1S/Pt.Th |
InChI-Schlüssel |
UVCYWWSWWLHEHP-UHFFFAOYSA-N |
Kanonische SMILES |
[Pt].[Th] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


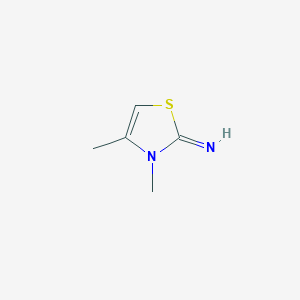
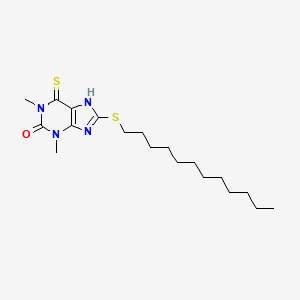
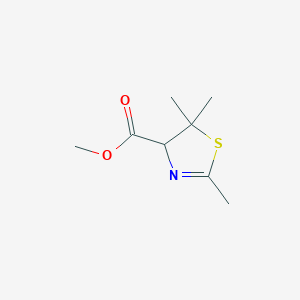
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)

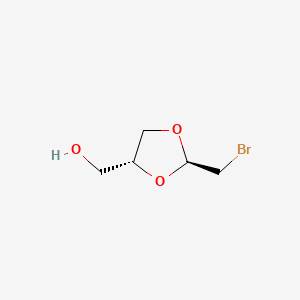
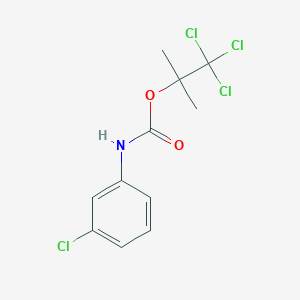
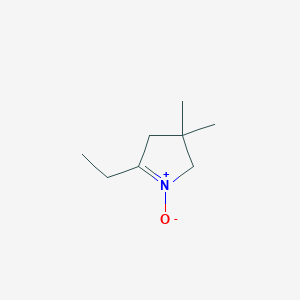

![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
